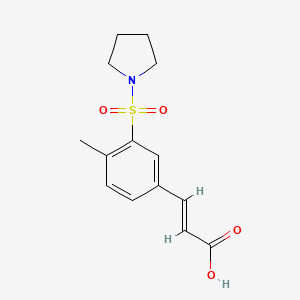

(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid

Description

The compound (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is an α,β-unsaturated carboxylic acid featuring a phenyl ring substituted with a methyl group at the para position and a pyrrolidine sulfonyl moiety at the meta position.

Properties

IUPAC Name |

(E)-3-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-11-4-5-12(6-7-14(16)17)10-13(11)20(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVBEDIHWUMOFO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

Acrylic Acid Moiety Addition: The acrylic acid moiety is added through reactions involving acrylation agents under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The acrylic acid moiety may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound belongs to a family of acrylic acid derivatives with phenyl-pyrrolidine sulfonyl substituents. Below is a comparative analysis with three closely related analogs:

Impact of Substituents on Properties

- Methyl vs. The methoxy group’s electron-withdrawing nature lowers the phenyl ring’s electron density, which may affect acidity and reactivity .

- Pyridyl vs. Phenyl Core : The pyridyl-containing analog (CAS 93962-64-2) introduces a heteroaromatic ring, altering electronic properties and hydrogen-bonding capacity, which could enhance interactions with biological targets .

- Sulfonyl-Pyrrolidine Motif : This group is conserved across analogs, suggesting its critical role in binding (e.g., enzyme inhibition via sulfonate interactions, as seen in suramin’s mechanism ).

Biological Activity

(E)-3-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling with sulfonyl and methyl groups. The compound can be synthesized through cyclization reactions involving amines and carbonyl compounds under controlled conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfonamides containing pyrrolidine structures have shown promising anti-human liver cancer activity. The mechanism by which these compounds exert their effects may involve the induction of apoptosis in cancer cells and inhibition of tumor growth .

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study A | Compound 1 | HepG2 | 5.0 | Apoptosis induction |

| Study B | Compound 2 | HeLa | 3.2 | Cell cycle arrest |

| Study C | Compound 3 | MCF-7 | 4.8 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Some related compounds have demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may possess similar properties, potentially making it a candidate for further development in treating resistant bacterial infections .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

- Antioxidant Activity : Some studies indicate that these compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study 1 : A study on a derivative showed significant reduction in tumor size in vivo models when administered at a dose of 10 mg/kg, indicating strong anticancer potential.

- Case Study 2 : Another study highlighted the antibacterial efficacy against MRSA strains with an MIC value of 0.5 µg/mL, demonstrating its potential as an antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.